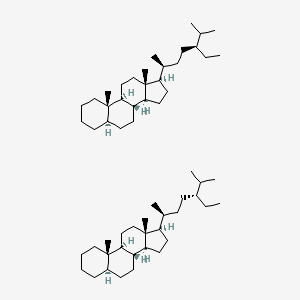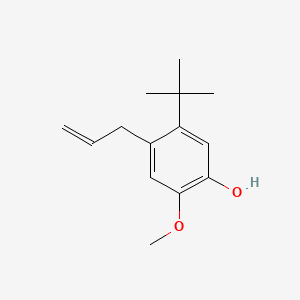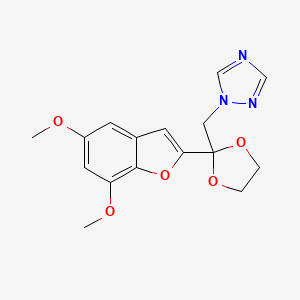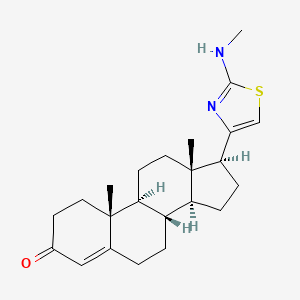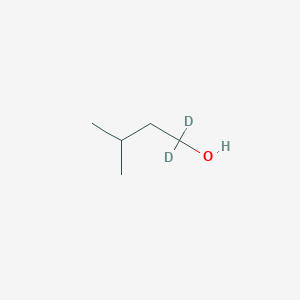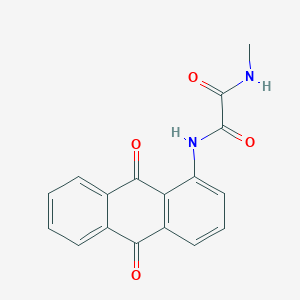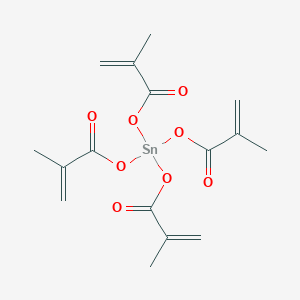
Methacrylic acid,tin(IV)salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methacrylic acid, tin(IV) salt is a compound formed by the reaction of methacrylic acid with tin(IV) ions. Methacrylic acid is an organic compound with the formula CH₂=C(CH₃)COOH. It is a colorless, viscous liquid with an acrid odor and is used primarily in the production of polymers. The tin(IV) salt of methacrylic acid combines the properties of both methacrylic acid and tin, making it useful in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of methacrylic acid, tin(IV) salt typically involves the reaction of methacrylic acid with a tin(IV) compound, such as tin(IV) chloride. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired salt.
Industrial Production Methods
Industrial production of methacrylic acid involves several methods, including the acetone cyanohydrin process, which is the most common. This process involves the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid through hydrolysis. Another method involves the oxidation of isobutylene to methacrolein, followed by further oxidation to methacrylic acid .
化学反応の分析
Types of Reactions
Methacrylic acid, tin(IV) salt undergoes various chemical reactions, including:
Oxidation: The tin(IV) ion can undergo redox reactions, making the compound useful in oxidation processes.
Substitution: The methacrylic acid moiety can participate in substitution reactions, particularly in the presence of nucleophiles.
Polymerization: Methacrylic acid can polymerize to form polymethacrylic acid or copolymers with other monomers.
Common Reagents and Conditions
Common reagents used in reactions with methacrylic acid, tin(IV) salt include oxidizing agents, nucleophiles, and catalysts. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity.
Major Products
The major products formed from reactions involving methacrylic acid, tin(IV) salt include various polymers, such as polymethacrylic acid, and other organotin compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methacrylic acid, tin(IV) salt has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and polymerization processes.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance the properties of these materials
作用機序
The mechanism of action of methacrylic acid, tin(IV) salt involves the interaction of the tin(IV) ion with various molecular targets. The tin(IV) ion can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it useful in catalysis and other chemical processes. Additionally, the methacrylic acid moiety can undergo polymerization, forming long chains that contribute to the material’s properties .
類似化合物との比較
Similar Compounds
Similar compounds to methacrylic acid, tin(IV) salt include other methacrylic acid salts and organotin compounds, such as:
- Methacrylic acid, zinc salt
- Methacrylic acid, copper salt
- Methacrylic acid, aluminum salt
- Tin(IV) acetate
- Tin(IV) chloride
Uniqueness
Methacrylic acid, tin(IV) salt is unique due to the combination of properties from both methacrylic acid and tin(IV) ions. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from catalysis to material science .
特性
分子式 |
C16H20O8Sn |
|---|---|
分子量 |
459.0 g/mol |
IUPAC名 |
tris(2-methylprop-2-enoyloxy)stannyl 2-methylprop-2-enoate |
InChI |
InChI=1S/4C4H6O2.Sn/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6);/q;;;;+4/p-4 |
InChIキー |
KQWBJUXAIXBZTC-UHFFFAOYSA-J |
正規SMILES |
CC(=C)C(=O)O[Sn](OC(=O)C(=C)C)(OC(=O)C(=C)C)OC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


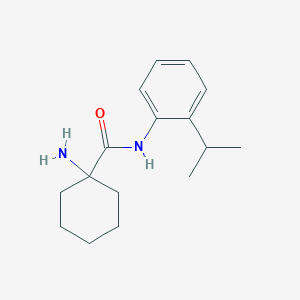
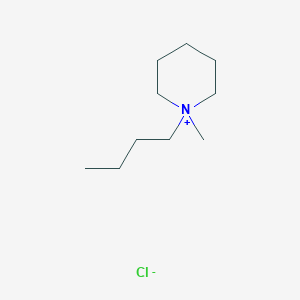
![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)
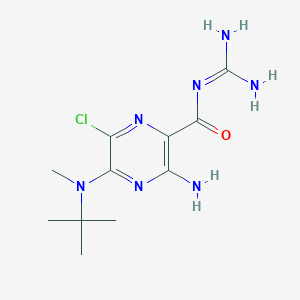

![2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate](/img/structure/B13790417.png)

![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)
